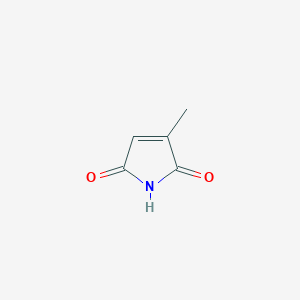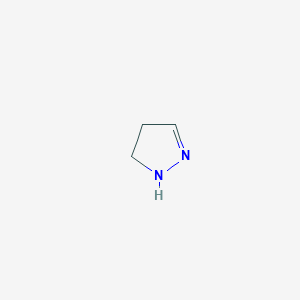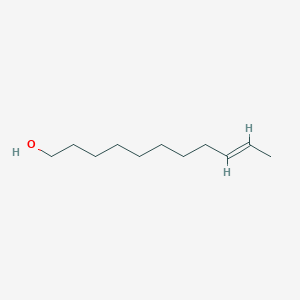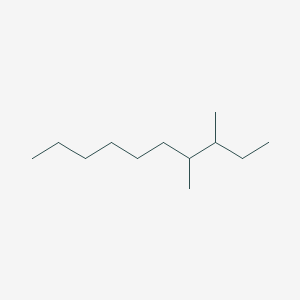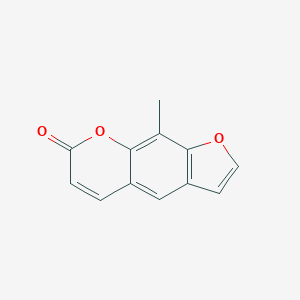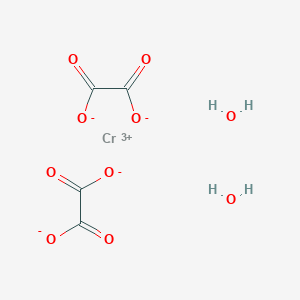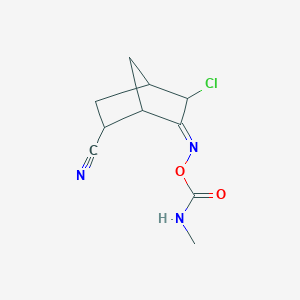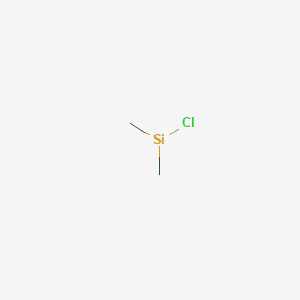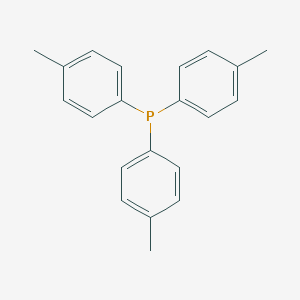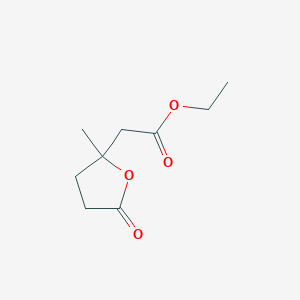
ethyl 2-(2-methyl-5-oxooxolan-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 2-(2-methyl-5-oxooxolan-2-yl)acetate is an organic compound with the molecular formula C9H14O4 It is a derivative of furan, a heterocyclic organic compound, and is characterized by its tetrahydrofuran ring structure with an ethyl group, a methyl group, and an oxo group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
ethyl 2-(2-methyl-5-oxooxolan-2-yl)acetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with 2-methylfuran in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of ethyl tetrahydro-2-methyl-5-oxofuran-2-acetate may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve high purity levels required for various applications.
Análisis De Reacciones Químicas
Types of Reactions
ethyl 2-(2-methyl-5-oxooxolan-2-yl)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (e.g., NaCl, NaBr) and amines (e.g., NH3) are used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted furan derivatives.
Aplicaciones Científicas De Investigación
ethyl 2-(2-methyl-5-oxooxolan-2-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl tetrahydro-2-methyl-5-oxofuran-2-acetate involves its interaction with specific molecular targets and pathways. The compound’s oxo group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. Additionally, the furan ring structure can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
ethyl 2-(2-methyl-5-oxooxolan-2-yl)acetate can be compared with other similar compounds such as:
Tetrahydrofuran: A simpler furan derivative without the ethyl and oxo groups.
2-Methylfuran: Lacks the tetrahydro and oxo groups.
Ethyl acetoacetate: Contains a similar ethyl group but lacks the furan ring structure.
The uniqueness of ethyl tetrahydro-2-methyl-5-oxofuran-2-acetate lies in its combination of the tetrahydrofuran ring with the ethyl, methyl, and oxo groups, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
16807-50-4 |
|---|---|
Fórmula molecular |
C9H14O4 |
Peso molecular |
186.2 g/mol |
Nombre IUPAC |
ethyl 2-(2-methyl-5-oxooxolan-2-yl)acetate |
InChI |
InChI=1S/C9H14O4/c1-3-12-8(11)6-9(2)5-4-7(10)13-9/h3-6H2,1-2H3 |
Clave InChI |
XPHDAEADNYTVAU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1(CCC(=O)O1)C |
SMILES canónico |
CCOC(=O)CC1(CCC(=O)O1)C |
Key on ui other cas no. |
16807-50-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



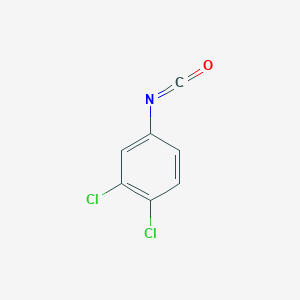
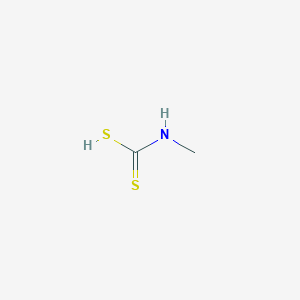
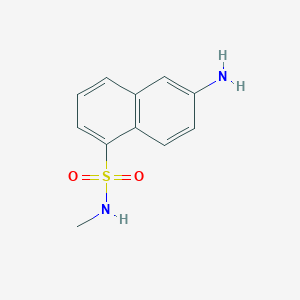
![Spiro[5.6]dodecane](/img/structure/B94616.png)
